Fto-IN-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fto-IN-3 est un composé chimique connu pour ses effets inhibiteurs sur la protéine associée à la masse grasse et à l'obésité (FTO). La FTO est une enzyme qui déméthyle la N6-méthyladenosine (m6A) dans l'ARN, une modification qui joue un rôle crucial dans la régulation de l'expression des gènes. L'inhibition de la FTO par des composés comme this compound a des implications significatives dans l'étude et le traitement de diverses maladies, notamment le cancer et les troubles métaboliques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Fto-IN-3 implique généralement plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le processus comprend souvent des réactions telles que la substitution nucléophile, la condensation et la cyclisation. Des réactifs et des catalyseurs spécifiques sont utilisés pour faciliter ces réactions dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques .

Méthodes de production industrielle : Dans un environnement industriel, la production de this compound peut impliquer des réacteurs chimiques à grande échelle et des procédés en continu pour garantir un rendement et une pureté élevés. Des techniques telles que la cristallisation et la chromatographie sont utilisées pour purifier le produit final. L'optimisation des conditions de réaction et l'utilisation de systèmes automatisés aident à augmenter efficacement la production .

Analyse Des Réactions Chimiques

Types de réactions : Fto-IN-3 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d'améliorer ses propriétés inhibitrices ou d'étudier ses interactions avec d'autres molécules .

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines. Les réactions sont généralement effectuées dans des conditions contrôlées, notamment des températures, des solvants et des catalyseurs spécifiques .

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées à this compound. Par exemple, l'oxydation peut introduire des groupes hydroxyle, tandis que les réactions de substitution peuvent remplacer certains groupes fonctionnels par d'autres, conduisant à des dérivés ayant des activités biologiques variées .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : En chimie, this compound est utilisé comme outil pour étudier les mécanismes de déméthylation de l'ARN et le rôle des modifications m6A dans l'expression des gènes. Il permet de comprendre les propriétés chimiques et la réactivité des inhibiteurs de la FTO .

Biologie : En recherche biologique, this compound est utilisé pour étudier les voies biologiques régulées par la FTO et les modifications m6A. Il aide à étudier les effets de l'inhibition de la FTO sur les processus cellulaires tels que la différenciation, la prolifération et l'apoptose .

Médecine : En médecine, this compound est exploré pour ses applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer, l'obésité et les troubles métaboliques. En inhibant la FTO, il peut moduler l'expression des gènes et les fonctions cellulaires, offrant une nouvelle approche du traitement des maladies .

Industrie : Dans l'industrie pharmaceutique, this compound est utilisé dans le développement et le criblage de médicaments. Il sert de composé de tête pour la conception de nouveaux inhibiteurs de la FTO avec une efficacité et une sélectivité améliorées .

5. Mécanisme d'action

This compound exerce ses effets en se liant au site actif de l'enzyme FTO, inhibant ainsi son activité de déméthylase. Cette inhibition empêche le retrait des groupes méthyles de l'ARN modifié par m6A, conduisant à des changements dans la stabilité, la localisation et la traduction de l'ARN. Les cibles moléculaires de this compound comprennent les résidus catalytiques de la FTO qui sont essentiels à son activité enzymatique. Les voies impliquées dans son mécanisme d'action comprennent la régulation de l'expression des gènes et les voies de signalisation cellulaire influencées par les modifications m6A .

Composés similaires :

Bisantrene : Un dérivé de l'anthracène connu pour ses effets inhibiteurs sur la FTO et son utilisation potentielle en chimiothérapie.

Pentoxifylline : Un dérivé de la xanthine qui inhibe la FTO d'une manière dépendante de l'acide L-ascorbique.

Unicité de this compound : this compound est unique en son genre par son affinité de liaison spécifique et sa puissance inhibitrice contre la FTO. Contrairement à certains autres inhibiteurs, il a été conçu pour cibler sélectivement la FTO sans affecter significativement les autres enzymes apparentées. Cette sélectivité fait de this compound un outil précieux pour étudier les fonctions biologiques spécifiques de la FTO et son rôle dans la maladie .

Applications De Recherche Scientifique

Fto-IN-3 has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a tool to study the mechanisms of RNA demethylation and the role of m6A modifications in gene expression. It helps in understanding the chemical properties and reactivity of FTO inhibitors .

Biology: In biological research, this compound is employed to investigate the biological pathways regulated by FTO and m6A modifications. It aids in studying the effects of FTO inhibition on cellular processes such as differentiation, proliferation, and apoptosis .

Medicine: In medicine, this compound is explored for its potential therapeutic applications in treating diseases like cancer, obesity, and metabolic disorders. By inhibiting FTO, it can modulate gene expression and cellular functions, offering a novel approach to disease treatment .

Industry: In the pharmaceutical industry, this compound is used in drug development and screening. It serves as a lead compound for designing new FTO inhibitors with improved efficacy and selectivity .

Mécanisme D'action

Fto-IN-3 exerts its effects by binding to the active site of the FTO enzyme, thereby inhibiting its demethylase activity. This inhibition prevents the removal of methyl groups from m6A-modified RNA, leading to changes in RNA stability, localization, and translation. The molecular targets of this compound include the catalytic residues of FTO that are essential for its enzymatic activity. The pathways involved in its mechanism of action include the regulation of gene expression and cellular signaling pathways influenced by m6A modifications .

Comparaison Avec Des Composés Similaires

Bisantrene: An anthracene derivative known for its inhibitory effects on FTO and its potential use in cancer therapy.

Brequinar: A compound that inhibits dihydroorotate dehydrogenase and has shown activity against FTO in cancer research.

Pentoxifylline: A xanthine derivative that inhibits FTO in an L-ascorbic acid-dependent manner.

Uniqueness of Fto-IN-3: this compound is unique in its specific binding affinity and inhibitory potency against FTO. Unlike some other inhibitors, it has been designed to selectively target FTO without significantly affecting other related enzymes. This selectivity makes this compound a valuable tool in studying the specific biological functions of FTO and its role in disease .

Propriétés

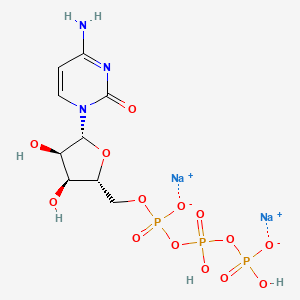

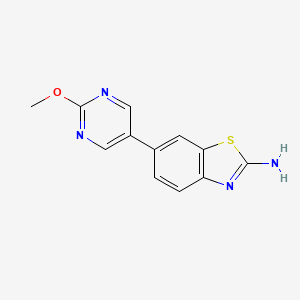

Formule moléculaire |

C12H10N4OS |

|---|---|

Poids moléculaire |

258.30 g/mol |

Nom IUPAC |

6-(2-methoxypyrimidin-5-yl)-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C12H10N4OS/c1-17-12-14-5-8(6-15-12)7-2-3-9-10(4-7)18-11(13)16-9/h2-6H,1H3,(H2,13,16) |

Clé InChI |

POOYWDOOHWPQCU-UHFFFAOYSA-N |

SMILES canonique |

COC1=NC=C(C=N1)C2=CC3=C(C=C2)N=C(S3)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)